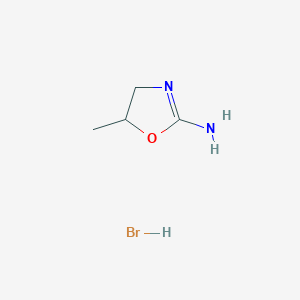![molecular formula C7H8N4O2 B8067740 2,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B8067740.png)
2,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione” is a chemical entity listed in the PubChem database
Preparation Methods
The synthesis of the compound “2,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione” involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the combination of specific reactants under controlled conditions.
Reaction Conditions: The reactions are carried out under specific temperature, pressure, and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of the compound may involve large-scale chemical processes, including the use of reactors and purification systems to obtain the compound in high purity and yield.
Chemical Reactions Analysis
The compound “2,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as catalysts, solvents, and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used, leading to various derivatives and analogs of the compound.
Scientific Research Applications
The compound “2,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione” has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound can be used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of the compound “2,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: Binding to specific proteins, enzymes, or receptors in the body.
Pathways Involved: Modulating biochemical pathways, such as signaling cascades or metabolic pathways, to produce a desired biological effect.
Comparison with Similar Compounds
The compound “2,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on:
Chemical Structure: Analyzing the similarities and differences in the chemical structure of the compounds.
Biological Activity: Comparing the biological activity and potency of the compounds.
Similar compounds to “this compound” include those listed in the PubChem database with related chemical structures and properties.
Properties
IUPAC Name |
2,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-4-5(9-10)8-7(13)11(2)6(4)12/h3H,1-2H3,(H,8,9,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJBZFQVEXLISI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NC(=O)N(C2=O)C)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C2C(=NC(=O)N(C2=O)C)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol](/img/structure/B8067685.png)









![3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride](/img/structure/B8067770.png)
